1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE
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Overview
Description
1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE typically involves the reaction of 3-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetone to yield the final product .
Chemical Reactions Analysis
1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The biological activity of 1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE is attributed to its ability to interact with various molecular targets. For example, it can inhibit the activity of enzymes like tyrosinase, which is involved in melanin synthesis. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE can be compared with other oxadiazole derivatives, such as:
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the acetone moiety.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Contains a nitro group instead of a bromine atom, leading to different biological activities.
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: The methyl group provides different electronic properties compared to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEJDKRUCUXZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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